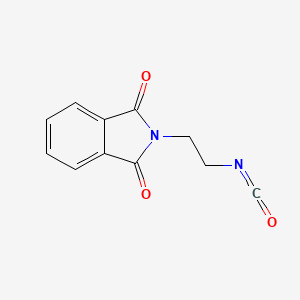
2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and reactivity. It contains both an isocyanate group and a cyclic imide structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .
Scientific Research Applications
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group, making it more suitable for polymerization reactions.
2-Isocyanatoethyl acrylate: Contains an acrylate group, which also enhances its polymerization capabilities.
Uniqueness
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its cyclic imide structure, which imparts additional stability and reactivity compared to other isocyanate compounds. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 |
InChI Key |
MFPVRHMGYPPXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


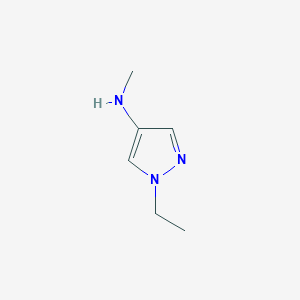
![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
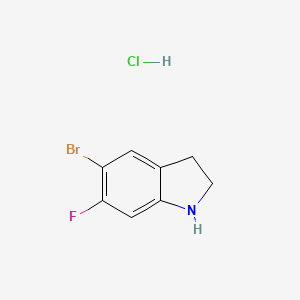
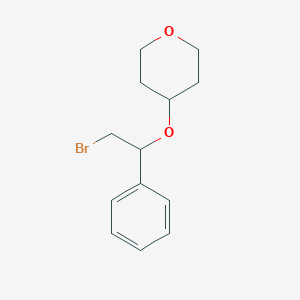
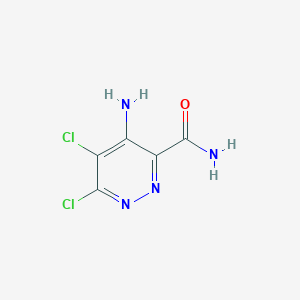
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
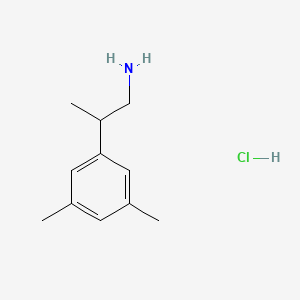
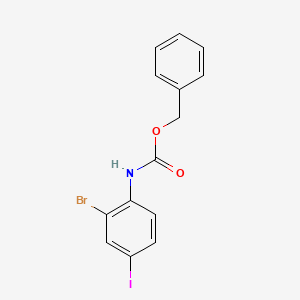

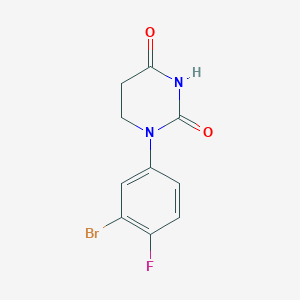
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
